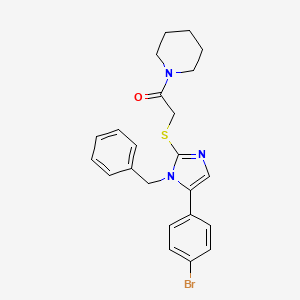

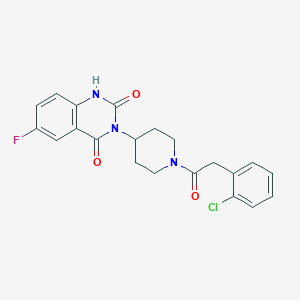

1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is a quinazoline derivative that has been synthesized using various methods. It has been studied for its potential use in the treatment of various diseases due to its unique mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Efficient Chemical Fixation of Carbon Dioxide

Quinazoline-2,4(1H,3H)-diones can be synthesized through the chemical fixation of CO2 with 2-aminobenzonitriles, utilizing a simple monomeric tungstate as a homogeneous catalyst. This method supports the conversion of various structurally diverse 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, demonstrating a high yield and applicability to large-scale reactions. This process highlights the potential of quinazoline-2,4(1H,3H)-diones in sustainable chemistry by incorporating CO2, a greenhouse gas, into valuable chemical compounds (Kimura et al., 2012).

Antimicrobial Activities

Fluoroquinolone-like inhibitors, including quinazolinediones, have shown activity against mycobacteria. Comparing quinazolinedione derivatives with fluoroquinolones against cultured Mycobacterium smegmatis, it was observed that quinazolinediones exhibited higher MIC values. However, for fluoroquinolone-resistant strains, quinazolinediones demonstrated increased relative activity, suggesting their potential as antimicrobial agents in treating resistant bacterial strains (Malik et al., 2011).

Green and Sustainable Chemistry Perspectives

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, important intermediates in the pharmaceutical industry, can be achieved through the chemical fixation of CO2 to 2-aminobenzonitriles. This approach offers a green and sustainable method for producing these compounds, emphasizing the need for environmentally friendly synthesis methods that leverage nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).

Novel CO2 Mediated Synthesis in Water

A novel and efficient CO2 mediated synthesis method for quinazoline-2,4(1H,3H)-dione using DMF in water as the solvent has been developed. This method represents the first of its kind, offering >99% conversion with excellent selectivity. The use of water as a solvent and the potential for recycling CO2 highlight the environmental benefits of this synthesis approach (Rasal & Yadav, 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 2-chloro-4-fluorobenzaldehyde with 3,4-dimethoxyaniline to form the intermediate Schiff base. The Schiff base is then cyclized with phthalic anhydride to form the quinazoline-2,4-dione ring system. The final step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "3,4-dimethoxyaniline", "phthalic anhydride", "nitro compound" ], "Reaction": [ "Step 1: Condensation of 2-chloro-4-fluorobenzaldehyde with 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride to form the quinazoline-2,4-dione ring system.", "Step 3: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas." ] } | |

Numéro CAS |

899922-87-3 |

Nom du produit |

1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C23H18ClFN2O4 |

Poids moléculaire |

440.86 |

Nom IUPAC |

1-[(2-chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C23H18ClFN2O4/c1-30-20-10-9-16(12-21(20)31-2)27-22(28)17-5-3-4-6-19(17)26(23(27)29)13-14-7-8-15(25)11-18(14)24/h3-12H,13H2,1-2H3 |

Clé InChI |

KVAPSSPPLIQOAW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one](/img/structure/B2575163.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)